Intermediate of tranexamic Acid-13C2,15N

説明

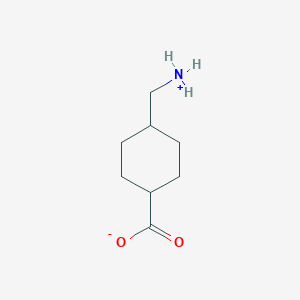

Structure

3D Structure

特性

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045350, DTXSID50904827 | |

| Record name | Tranexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-54-2, 1197-17-7, 1197-18-8 | |

| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Tranexamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tranexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tranexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tranexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranexamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANEXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANEXAMIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300 °C | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Intermediate of Tranexamic Acid-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled intermediate of Tranexamic Acid, specifically 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N. This document details its chemical identity, a plausible synthetic route, and its role in the preparation of labeled Tranexamic Acid. It is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics who utilize isotopically labeled compounds as internal standards or tracers.

Introduction

Tranexamic Acid is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent. It is widely used to prevent or treat excessive blood loss in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding. The mechanism of action involves the reversible blockade of lysine-binding sites on plasminogen, thereby inhibiting its activation to plasmin, the enzyme responsible for the degradation of fibrin (B1330869) clots.

Isotopically labeled versions of pharmaceutical compounds are crucial tools in drug development and clinical research. Tranexamic Acid-¹³C₂,¹⁵N, and its synthetic intermediate, 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N, serve as ideal internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of stable heavy isotopes (¹³C and ¹⁵N) provides a distinct mass signature without altering the chemical properties of the molecule, allowing for precise and accurate quantification in biological matrices.

The key intermediate in one of the common synthetic pathways to Tranexamic Acid is 4-(aminomethyl)benzoic acid. Consequently, the synthesis of Tranexamic Acid-¹³C₂,¹⁵N proceeds through the preparation of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N.

Chemical Identity and Properties

The intermediate of Tranexamic Acid-¹³C₂,¹⁵N is 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N .

| Property | Value |

| Chemical Name | 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N |

| Synonyms | p-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N |

| Molecular Formula | C₆¹³C₂H₉¹⁵NO₂ |

| Molecular Weight | 154.14 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Plausible Synthetic Pathway

A common and efficient method for the synthesis of 4-(aminomethyl)benzoic acid is the catalytic reduction of 4-cyanobenzoic acid. To introduce the isotopic labels at the desired positions (the carboxylic acid carbon, the methylene (B1212753) carbon, and the nitrogen atom), a plausible synthetic route would start from a commercially available labeled precursor, such as potassium cyanide-¹³C,¹⁵N (K¹³C¹⁵N).

The overall synthetic scheme can be envisioned in two main stages:

-

Synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N: This stage involves the introduction of the labeled aminomethyl group onto the benzoic acid scaffold.

-

Conversion to Tranexamic Acid-¹³C₂,¹⁵N: This involves the reduction of the aromatic ring of the labeled intermediate to the corresponding cyclohexane (B81311) derivative.

The following sections provide a detailed, albeit hypothetical, experimental protocol for this synthesis. This protocol is based on established chemical transformations for the unlabeled analogs and general principles of isotopic labeling.

Experimental Protocol: Synthesis of 4-(Chloromethyl)benzoic Acid-¹³C

Materials:

-

4-Carboxybenzaldehyde

-

Thionyl chloride (SOCl₂)

-

Methanol (B129727) (anhydrous)

-

Potassium cyanide-¹³C (K¹³CN)

-

Hydrochloric acid (HCl)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Anhydrous solvents (THF, Diethyl ether)

Procedure:

-

Esterification of 4-Carboxybenzaldehyde: 4-Carboxybenzaldehyde is first protected as its methyl ester to prevent side reactions. 4-Carboxybenzaldehyde is refluxed with an excess of methanol and a catalytic amount of sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude methyl 4-formylbenzoate (B8722198) is purified by column chromatography.

-

Cyanation with K¹³CN: Methyl 4-formylbenzoate is then converted to the corresponding cyanohydrin using K¹³CN. The aldehyde is dissolved in a suitable solvent like ethanol (B145695), and an aqueous solution of K¹³CN is added dropwise at 0°C, followed by the slow addition of a mild acid (e.g., acetic acid) to generate HCN in situ.

-

Conversion to Chloromethyl Intermediate: The cyanohydrin is then converted to the chloromethyl derivative. This can be achieved by reaction with thionyl chloride. The crude cyanohydrin is dissolved in an inert solvent like dichloromethane, and thionyl chloride is added dropwise at 0°C. The reaction is then warmed to room temperature and stirred until completion.

-

Hydrolysis to 4-(Chloromethyl)benzoic Acid-¹³C: The resulting methyl 4-(chloromethyl)benzoate-¹³C is hydrolyzed to the carboxylic acid by refluxing with aqueous HCl. After cooling, the product precipitates and is collected by filtration.

Experimental Protocol: Synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N

Materials:

-

4-(Chloromethyl)benzoic Acid-¹³C

-

Potassium phthalimide-¹⁵N (prepared from phthalic anhydride (B1165640) and ¹⁵NH₄Cl)

-

Hydrochloric acid

-

Ethanol

Procedure:

-

Gabriel Synthesis with ¹⁵N-Phthalimide: 4-(Chloromethyl)benzoic Acid-¹³C is reacted with potassium phthalimide-¹⁵N in a solvent like dimethylformamide (DMF) at an elevated temperature. This introduces the ¹⁵N-labeled nitrogen.

-

Hydrazinolysis: The resulting phthalimido derivative is then treated with hydrazine hydrate in refluxing ethanol to cleave the phthaloyl group and liberate the primary amine.

-

Purification and Isolation: After cooling, the phthalhydrazide (B32825) byproduct is removed by filtration. The filtrate is acidified with HCl to precipitate the product, 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N hydrochloride. The free amino acid can be obtained by neutralization.

Experimental Protocol: Conversion to Tranexamic Acid-¹³C₂,¹⁵N

Materials:

-

4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N

-

Rhodium on alumina (B75360) (Rh/Al₂O₃) or Platinum oxide (PtO₂) catalyst

-

Hydrogen gas (H₂)

-

Water or a suitable solvent

-

Autoclave/high-pressure hydrogenation apparatus

Procedure:

-

Catalytic Hydrogenation: 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N is dissolved in water or a suitable solvent and placed in a high-pressure autoclave with a catalytic amount of Rh/Al₂O₃ or PtO₂.

-

Reaction Conditions: The autoclave is purged with hydrogen gas and then pressurized to a high pressure (e.g., 100-150 atm). The reaction mixture is heated to a high temperature (e.g., 100-150 °C) with vigorous stirring.

-

Work-up and Purification: After the reaction is complete (monitored by the cessation of hydrogen uptake), the autoclave is cooled and depressurized. The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield a mixture of cis- and trans-Tranexamic Acid-¹³C₂,¹⁵N. The desired trans-isomer is typically isolated and purified by recrystallization.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for the synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N and its conversion to Tranexamic Acid-¹³C₂,¹⁵N. These values are representative of what might be expected from a well-optimized synthesis.

Table 1: Synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N

| Step | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |

| 1 | 4-Carboxybenzaldehyde | Methyl 4-formylbenzoate | 95 | >98 |

| 2 | Methyl 4-formylbenzoate | Methyl 4-(cyanohydrin)benzoate-¹³C | 90 | Crude |

| 3 | Methyl 4-(cyanohydrin)benzoate-¹³C | Methyl 4-(chloromethyl)benzoate-¹³C | 85 | >97 |

| 4 | Methyl 4-(chloromethyl)benzoate-¹³C | 4-(Chloromethyl)benzoic Acid-¹³C | 92 | >98 |

| 5 | 4-(Chloromethyl)benzoic Acid-¹³C | 4-(Phthalimidomethyl)benzoic Acid-¹³C,¹⁵N | 88 | >95 |

| 6 | 4-(Phthalimidomethyl)benzoic Acid-¹³C,¹⁵N | 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N | 85 | >99 |

Table 2: Conversion to Tranexamic Acid-¹³C₂,¹⁵N

| Starting Material | Product | Yield (%) | Purity (%) (trans-isomer by HPLC) |

| 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N | Tranexamic Acid-¹³C₂,¹⁵N | 75 | >99 |

Table 3: Spectroscopic Data for 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N (Hypothetical)

| Technique | Data |

| ¹H NMR (400 MHz, D₂O) | δ 7.95 (d, J=8.0 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H), 4.15 (s, 2H) |

| ¹³C NMR (100 MHz, D₂O) | δ 175.0 (¹³COOH), 145.0, 131.0, 130.0, 128.0, 45.0 (¹³CH₂NH₂) |

| Mass Spec (ESI+) | m/z 155.08 [M+H]⁺ |

Visualizations

Signaling Pathway: Fibrinolysis and the Mechanism of Action of Tranexamic Acid

The following diagram illustrates the fibrinolysis pathway and highlights the inhibitory action of Tranexamic Acid.

Caption: Mechanism of action of Tranexamic Acid in the fibrinolysis pathway.

Experimental Workflow: Synthesis of Tranexamic Acid-¹³C₂,¹⁵N

The following diagram outlines the key steps in the proposed synthesis of Tranexamic Acid-¹³C₂,¹⁵N.

Caption: Proposed synthetic workflow for Tranexamic Acid-¹³C₂,¹⁵N.

Conclusion

Technical Guide: Synthesis of Tranexamic Acid-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a potential synthetic pathway for Tranexamic Acid-¹³C₂,¹⁵N, a stable isotope-labeled version of the antifibrinolytic drug, tranexamic acid. The synthesis of this labeled compound is crucial for pharmacokinetic studies, drug metabolism research, and as an internal standard in analytical methods. This document outlines a plausible multi-step synthesis, including detailed experimental protocols derived from analogous non-labeled syntheses, and presents key quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of Tranexamic Acid-¹³C₂,¹⁵N hinges on the preparation of the key isotopically labeled intermediate, 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N. This intermediate is then subjected to hydrogenation to yield the final product. The proposed synthetic strategy focuses on the introduction of the ¹³C and ¹⁵N labels at the aminomethyl group of the benzoic acid precursor.

A plausible and efficient route starts from 4-methylbenzoic acid (p-toluic acid) and proceeds through the following key stages:

-

Bromination of 4-methylbenzoic acid: Introduction of a bromine atom at the methyl group to create a reactive site for subsequent nucleophilic substitution.

-

Synthesis of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N: This is the core labeling step, where the bromo-intermediate is reacted with a source of ¹⁵N-labeled amine and a ¹³C-labeled carbon, or a pre-labeled aminomethylating agent.

-

Hydrogenation of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N: The aromatic ring of the labeled intermediate is reduced to a cyclohexane (B81311) ring to obtain Tranexamic Acid-¹³C₂,¹⁵N.

-

Isomer Separation: Separation of the desired trans-isomer from the cis-isomer.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of Tranexamic Acid-¹³C₂,¹⁵N. These protocols are based on established procedures for the synthesis of the unlabeled analogues and have been adapted for the incorporation of stable isotopes.

Synthesis of 4-(Bromomethyl)benzoic acid

This initial step activates the methyl group for subsequent labeling.

Materials:

-

4-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).

-

Add chlorobenzene (30 mL) to the flask, ensuring all solids are washed down from the neck.

-

Heat the mixture to a gentle reflux and maintain for 1 hour. The reaction should be monitored for the disappearance of the starting material.

-

After 1 hour, cool the flask to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid under suction and wash with cold hexane (3 x 10 mL) to remove byproducts.

-

Transfer the solid to a beaker and add deionized water (75 mL). Stir thoroughly to dissolve any remaining succinimide.

-

Filter the solid again under suction, wash with water (2 x 15 mL) and then with hexane (2 x 15 mL).

-

Dry the product under vacuum. The crude 4-(bromomethyl)benzoic acid can be further purified by recrystallization from a minimal amount of ethyl acetate.[1]

Synthesis of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N (Key Labeling Step)

This crucial step introduces the ¹³C and ¹⁵N isotopes. A potential method involves the use of potassium phthalimide-¹⁵N and a subsequent reaction with a ¹³C source, followed by deprotection. A more direct approach, though potentially requiring specialized labeled reagents, would be the reaction with ¹³C,¹⁵N-labeled aminomethylating agents. For the purpose of this guide, a plausible two-step approach is outlined.

Step 2.2.1: Synthesis of Potassium Phthalimide-¹⁵N

Materials:

-

Phthalic anhydride (B1165640)

-

Urea-¹⁵N₂ (as a source of ¹⁵NH₃)

-

Potassium hydroxide (B78521)

Procedure:

-

A mixture of phthalic anhydride and Urea-¹⁵N₂ is heated to generate phthalimide-¹⁵N.

-

The resulting phthalimide-¹⁵N is then treated with a stoichiometric amount of potassium hydroxide in ethanol (B145695) to yield potassium phthalimide-¹⁵N.

Step 2.2.2: Synthesis of 4-(Phthalimidomethyl-¹⁵N)benzoic acid-¹³C

Materials:

-

4-(Bromomethyl)benzoic acid

-

Potassium phthalimide-¹⁵N

-

Potassium cyanide-¹³C

-

Dimethylformamide (DMF)

Procedure:

-

In a reaction flask, dissolve 4-(bromomethyl)benzoic acid in DMF.

-

Add potassium phthalimide-¹⁵N to the solution and stir at room temperature. The reaction progress is monitored by TLC.

-

In a separate step (this represents a conceptual challenge in a one-pot reaction and may require a multi-step process not fully detailed in available literature), introduce the ¹³C label. A plausible, though complex, route would involve a precursor where the methyl carbon is already labeled. A more direct, though hypothetical, approach could involve a reaction with K¹³CN followed by reduction.

Note: A more direct and feasible approach for labeling would be to start with 4-cyanobenzoic acid. The nitrile group can be reduced to an aminomethyl group. To incorporate the labels, one could envision the reduction of 4-cyanobenzoic acid with a deuterated reducing agent (to introduce deuterium (B1214612) as a surrogate for ¹³C in terms of demonstrating the principle of labeling during reduction) in the presence of a ¹⁵N-ammonia source, or a more complex multi-step synthesis starting from a ¹³C-labeled cyanide source and a ¹⁵N-labeled amine precursor.

Step 2.2.3: Hydrazinolysis to yield 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N

Materials:

-

4-(Phthalimidomethyl-¹⁵N)benzoic acid-¹³C (from the previous step)

-

Ethanol

-

Hydrochloric acid

Procedure:

-

The product from the previous step is refluxed with hydrazine hydrate in ethanol.

-

After cooling, the phthalhydrazide (B32825) precipitate is filtered off.

-

The filtrate is acidified with hydrochloric acid and the solvent is evaporated to yield the hydrochloride salt of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N.

Hydrogenation of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N to Tranexamic Acid-¹³C₂,¹⁵N

This step reduces the aromatic ring to a cyclohexane ring.

Materials:

-

4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N hydrochloride

-

Platinum oxide (PtO₂) or Rhodium on alumina (B75360) catalyst

-

Water

-

Hydrogen gas

Procedure:

-

Dissolve 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N hydrochloride in water in a high-pressure hydrogenation vessel.

-

Add the hydrogenation catalyst (e.g., PtO₂).

-

Pressurize the vessel with hydrogen gas (typically 3-5 atm).

-

The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration.

-

The filtrate contains a mixture of cis- and trans-Tranexamic Acid-¹³C₂,¹⁵N.

Isomer Separation

The final step is to isolate the desired trans-isomer.

Procedure:

-

The aqueous solution from the hydrogenation step is concentrated.

-

The separation of the cis and trans isomers can be achieved by fractional crystallization, often by adjusting the pH and using different solvent systems (e.g., ethanol-water mixtures). The trans-isomer is typically less soluble and will crystallize out first under controlled conditions.

Quantitative Data

The following table summarizes expected yields for the key steps based on literature values for the synthesis of unlabeled tranexamic acid. Isotopic enrichment would need to be determined by mass spectrometry and NMR spectroscopy.

| Step | Starting Material | Product | Typical Yield (%) |

| Bromination | 4-methylbenzoic acid | 4-(bromomethyl)benzoic acid | 80-90 |

| Aminomethylation & Deprotection | 4-(bromomethyl)benzoic acid | 4-(aminomethyl)benzoic acid | 60-70 |

| Hydrogenation | 4-(aminomethyl)benzoic acid | Tranexamic acid (mixture of isomers) | >90 |

| Isomer Separation | Mixture of isomers | trans-Tranexamic acid | 40-50 (of trans) |

Visualizations

Synthesis Pathway

Caption: Proposed synthesis pathway for Tranexamic Acid-¹³C₂,¹⁵N.

Experimental Workflow

Caption: Experimental workflow for the synthesis of Tranexamic Acid-¹³C₂,¹⁵N.

Disclaimer: The provided synthetic pathway and experimental protocols are based on established chemical principles and analogous reactions. The synthesis of isotopically labeled compounds, particularly with multiple labels, can be complex and may require specialized reagents and optimization. Researchers should conduct a thorough literature search for the most current and specific methods and perform appropriate safety assessments before undertaking any experimental work.

References

Aminomethylbenzoic Acid-13C2,15N: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Aminomethylbenzoic acid-13C2,15N, a stable isotope-labeled derivative of 4-(aminomethyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its applications in biological research, particularly as a tool to study its roles as a competitive inhibitor of the peptide transporter 1 (PepT1) and as an antifibrinolytic agent.

Chemical Structure and Physicochemical Properties

Aminomethylbenzoic acid-13C2,15N is an isotopically labeled form of 4-(aminomethyl)benzoic acid where two carbon atoms and one nitrogen atom are replaced with their respective stable isotopes, ¹³C and ¹⁵N. Based on common synthetic routes for isotopically labeled amino acids, the most plausible positions for these labels are the nitrogen of the amino group, the carbon of the aminomethyl group, and the carbon of the carboxyl group. This labeling provides a distinct mass shift, making it a valuable tool for mass spectrometry and nuclear magnetic resonance (NMR) based studies.

Chemical Structure:

Caption: Chemical structure of 4-(Aminomethylbenzoic acid-13C2,15N).

Physicochemical Properties

The following table summarizes the key physicochemical properties of the unlabeled 4-(aminomethyl)benzoic acid, which are expected to be nearly identical for its isotopically labeled counterpart.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| CAS Number | 56-91-7 |

| IUPAC Name | 4-(aminomethyl)benzoic acid |

| Appearance | Beige powder |

| Melting Point | >300 °C |

| Solubility | Slightly soluble in water. Insoluble in ethanol, benzene, and chloroform. |

| pKa | 3.8 (acidic), 10.3 (basic) |

Biological Activity and Mechanisms of Action

4-(Aminomethyl)benzoic acid exhibits two primary biological activities: inhibition of the peptide transporter 1 (PepT1) and antifibrinolytic effects. The isotopically labeled form is an invaluable tool for elucidating the precise mechanisms and pharmacokinetics of these actions.

Inhibition of Peptide Transporter 1 (PepT1)

4-(Aminomethyl)benzoic acid acts as a competitive inhibitor of PepT1, a proton-coupled oligopeptide transporter found primarily in the small intestine and kidney.[1] It mimics the structure of a dipeptide, allowing it to bind to the transporter, but it is not translocated across the membrane.[1] Inhibition of PepT1 can have significant effects on nutrient absorption and the pharmacokinetics of peptide-based drugs. The downstream signaling effects of PepT1 inhibition by 4-aminomethylbenzoic acid can lead to modulation of intracellular pH and ion gradients, which in turn can influence cellular signaling pathways, such as those involved in glucose homeostasis.[2]

Caption: Inhibition of PepT1 by 4-(aminomethyl)benzoic acid.

Antifibrinolytic Activity

4-(Aminomethyl)benzoic acid is also a potent antifibrinolytic agent.[3] It exerts this effect by binding to the lysine-binding sites of plasminogen. This binding prevents plasminogen from converting to plasmin, the primary enzyme responsible for the degradation of fibrin (B1330869) clots. By inhibiting fibrinolysis, 4-(aminomethyl)benzoic acid helps to stabilize blood clots and prevent excessive bleeding.

Caption: Antifibrinolytic mechanism of 4-(aminomethyl)benzoic acid.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of unlabeled 4-(aminomethyl)benzoic acid with its biological targets.

| Target | Parameter | Value | Organism/System | Reference |

| PepT1 | Kᵢ | 1.8 ± 0.1 mM | Rabbit (Xenopus laevis oocytes) | [1] |

| PepT1 | Kᵢ | 5.1 ± 1.3 mM | Rat (renal brush border membrane vesicles) | [1] |

Experimental Protocols

The use of Aminomethylbenzoic acid-13C2,15N in research necessitates robust experimental protocols. Below are detailed methodologies for its application in mass spectrometry-based proteomics and NMR-based metabolic studies.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

This protocol describes a general workflow for a SILAC experiment, which can be adapted to study the effects of 4-(aminomethyl)benzoic acid on the proteome. While not a proteinogenic amino acid, the labeled compound can be used to trace specific metabolic pathways or as an internal standard.

Materials:

-

Cell culture medium deficient in specific amino acids (e.g., lysine (B10760008) and arginine)

-

"Light" (¹²C₆, ¹⁴N₂) and "Heavy" (¹³C₆, ¹⁵N₂) amino acids

-

Aminomethylbenzoic acid-13C2,15N

-

Cell lysis buffer

-

Protease inhibitors

-

Trypsin

-

C18 desalting columns

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling: Culture two populations of cells. One in "light" medium and the other in "heavy" medium for at least 6 cell divisions to ensure complete incorporation of the labeled amino acids. Treat one or both populations with 4-(aminomethyl)benzoic acid.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells. Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Protein Digestion: Digest the combined protein sample with trypsin overnight at 37 °C.

-

Peptide Desalting: Desalt the resulting peptide mixture using C18 columns.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

-

Data Analysis: Identify and quantify peptides and proteins using appropriate software. The ratio of "heavy" to "light" peptide signals reflects the relative abundance of the corresponding protein.

Caption: Experimental workflow for a SILAC-based proteomics experiment.

NMR-Based Metabolic Tracing

This protocol outlines a general approach for using Aminomethylbenzoic acid-13C2,15N as a tracer in NMR-based metabolic studies to investigate its uptake and metabolism.

Materials:

-

Cells or organism of interest

-

Culture medium or diet supplemented with Aminomethylbenzoic acid-13C2,15N

-

Metabolite extraction buffer (e.g., methanol/chloroform/water)

-

NMR buffer with a known concentration of an internal standard (e.g., DSS)

-

High-resolution NMR spectrometer

Procedure:

-

Labeling: Culture cells or maintain an organism with a medium or diet containing a known concentration of Aminomethylbenzoic acid-13C2,15N for a defined period.

-

Metabolite Extraction: Harvest the cells or tissues and perform a metabolite extraction.

-

NMR Sample Preparation: Lyophilize the metabolite extract and resuspend it in NMR buffer.

-

NMR Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. Heteronuclear correlation experiments (e.g., HSQC, HMBC) will be particularly informative.

-

Data Analysis: Identify and quantify the labeled compound and any potential metabolites by comparing the spectra to those of standards and analyzing the coupling patterns and chemical shifts of the isotopic labels.

Conclusion

Aminomethylbenzoic acid-13C2,15N is a powerful tool for researchers in drug development and molecular biology. Its stable isotopic labels enable precise tracing and quantification in complex biological systems, facilitating detailed studies of its inhibitory effects on the PepT1 transporter and its antifibrinolytic properties. The experimental protocols and mechanistic insights provided in this guide are intended to support the design and execution of innovative research in these areas.

References

- 1. 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Antifibrinolytic drugs. Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of tranexamic Acid-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of the stable isotope-labeled tranexamic acid, Tranexamic Acid-13C2,15N. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies. The information is presented to facilitate easy comparison and application in experimental settings, with a focus on data clarity and methodological detail.

Core Physical and Chemical Properties

Tranexamic Acid-13C2,15N is a labeled version of tranexamic acid, a synthetic derivative of the amino acid lysine (B10760008). The incorporation of two carbon-13 isotopes and one nitrogen-15 (B135050) isotope makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and bioequivalence studies.[1][2]

| Property | Value | Reference |

| Chemical Name | trans-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N | [3] |

| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂ | [3][4] |

| Molecular Weight | 160.19 g/mol | [4][5] |

| Accurate Mass | 160.11402329 Da | [5] |

| CAS Number | 1292837-95-6 | [3][4] |

| Unlabeled CAS Number | 1197-18-8 | [3][4] |

| Appearance | White or almost white, crystalline powder | [6] |

| Solubility | Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol; practically insoluble in ether. | [6] |

| Purity | >95% (HPLC) | [3][4] |

| Storage Temperature | +4°C | [3] |

Experimental Protocols

The quantification of tranexamic acid in biological matrices is crucial for clinical and research purposes. Due to its polar nature and lack of a strong chromophore, derivatization was often required for older methods. However, modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offer high sensitivity and specificity without the need for derivatization. Tranexamic Acid-13C2,15N is an excellent internal standard for such assays.[7]

Quantification of Tranexamic Acid in Human Plasma by LC-MS/MS

This protocol is a representative example of how Tranexamic Acid-13C2,15N is used as an internal standard for the quantification of unlabeled tranexamic acid in biological samples.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 10 µL of internal standard working solution (Tranexamic Acid-13C2,15N in a suitable solvent).

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size) is commonly used.[6]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-1 min: 5% B

-

1-3 min: Linearly increase to 95% B

-

3-4 min: Hold at 95% B

-

4-4.1 min: Linearly decrease to 5% B

-

4.1-6 min: Hold at 5% B for re-equilibration

-

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tranexamic Acid: m/z 158.1 → 113.1

-

Tranexamic Acid-13C2,15N (Internal Standard): m/z 161.1 → 116.1

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Visualizations

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of tranexamic acid in a biological matrix using an internal standard.

Caption: A typical experimental workflow for the quantification of tranexamic acid.

Antifibrinolytic Mechanism of Tranexamic Acid

Tranexamic acid exerts its antifibrinolytic effect by preventing the breakdown of fibrin (B1330869) clots. It is a synthetic analog of lysine and acts as a competitive inhibitor of plasminogen activation.[8][9][10] By binding to the lysine-binding sites on plasminogen, tranexamic acid blocks the interaction of plasminogen with fibrin, thereby inhibiting its conversion to plasmin, the active enzyme responsible for fibrinolysis.[8][9]

Caption: The antifibrinolytic mechanism of tranexamic acid.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. LC–MS/MS determination of tranexamic acid in human plasma after phospholipid clean‐up | Semantic Scholar [semanticscholar.org]

- 3. iajps.com [iajps.com]

- 4. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ymerdigital.com [ymerdigital.com]

- 8. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

In-Depth Technical Guide: Determining the Molecular Weight of Tranexamic Acid-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed methodology for calculating the molecular weight of an isotopically labeled intermediate of tranexamic acid, specifically Tranexamic Acid-¹³C₂,¹⁵N. The term "intermediate" in this context refers to the final isotopically labeled tranexamic acid molecule, which serves as a crucial tool—often as an internal standard—in various analytical and research applications. While tranexamic acid itself can be a building block in the synthesis of other active pharmaceutical ingredients (APIs), the focus here is on the properties of the labeled compound itself[1].

Foundational Data: Unlabeled Tranexamic Acid

Tranexamic acid is a synthetic derivative of the amino acid lysine (B10760008) with the chemical formula C₈H₁₅NO₂[2][3][4][5]. It is an essential medicine used for its antifibrinolytic properties to control bleeding[1][5][6]. Understanding the molecular weight of the standard, unlabeled compound is the first step in determining the weight of its isotopically labeled counterpart.

The monoisotopic mass of a molecule is calculated using the mass of the most abundant natural isotope of each element. For standard tranexamic acid, this is 157.110278721 Da[7][8]. The average molecular weight, which accounts for the natural abundance of all isotopes, is approximately 157.21 g/mol [2][3][4][5][9]. For mass spectrometry applications, the monoisotopic mass is the more relevant value.

Isotopic Labeling and Molecular Weight Calculation

Isotopic labeling involves replacing an atom of a specific element with one of its isotopes. In this case, two Carbon-12 atoms are replaced with Carbon-13 (¹³C), and one Nitrogen-14 atom is replaced with Nitrogen-15 (B135050) (¹⁵N). This substitution results in a molecule with a greater mass, which can be precisely detected by mass spectrometry.

2.1 Experimental Protocol: Molecular Weight Calculation

The calculation of the monoisotopic mass of Tranexamic Acid-¹³C₂,¹⁵N follows a clear protocol:

-

Establish the Molecular Formula: The base formula for tranexamic acid is C₈H₁₅NO₂.

-

Identify Isotopic Substitutions:

-

Two ¹²C atoms are replaced by ¹³C.

-

One ¹⁴N atom is replaced by ¹⁵N.

-

-

Source Precise Atomic Masses: Obtain the monoisotopic masses for the relevant stable isotopes.

-

Calculate the Mass of the Unlabeled Molecule: Sum the masses of the most abundant isotopes for the molecular formula C₈H₁₅NO₂.

-

(8 × 12.0000000) + (15 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) = 157.110279 u

-

-

Calculate the Mass of the Labeled Molecule: Adjust the formula to (¹²C)₆(¹³C)₂(¹H)₁₅(¹⁵N)₁(¹⁶O)₂ and sum the isotopic masses.

-

(6 × 12.0000000) + (2 × 13.003355) + (15 × 1.007825) + (1 × 15.000109) + (2 × 15.994915) = 160.114029 u

-

-

Verify the Mass Difference: The increase in mass can also be calculated by summing the mass differences of the substituted isotopes.

-

Mass increase from two ¹³C atoms = 2 × (13.003355 - 12.000000) = +2.00671 u

-

Mass increase from one ¹⁵N atom = 1 × (15.000109 - 14.003074) = +0.997035 u

-

Total Mass Increase = 2.00671 + 0.997035 = 3.003745 u

-

New Molecular Weight = 157.110279 + 3.003745 = 160.114024 u

-

Note: Minor differences in the final decimal places are due to rounding of the isotope masses used in the calculation.

Data Presentation

The quantitative data for the molecular weight calculation is summarized below for easy comparison.

| Compound/Isotope | Molecular Formula | Monoisotopic Mass (u) |

| Isotopes | ||

| Carbon-12 (¹²C) | C | 12.000000 |

| Carbon-13 (¹³C) | ¹³C | 13.003355[11][12] |

| Nitrogen-14 (¹⁴N) | ¹⁴N | 14.003074[10] |

| Nitrogen-15 (¹⁵N) | ¹⁵N | 15.000109[15][16] |

| Molecules | ||

| Tranexamic Acid (Unlabeled) | C₈H₁₅NO₂ | 157.110279[7][8] |

| Tranexamic Acid-¹³C₂,¹⁵N | (¹²C)₆(¹³C)₂(¹H)₁₅(¹⁵N)₁(¹⁶O)₂ | 160.114029 |

Visualization of Workflow

The logical workflow for determining the molecular weight of an isotopically labeled compound is depicted in the diagram below.

Caption: Workflow for calculating the molecular weight of a labeled compound.

Synthetic Intermediates

The synthesis of tranexamic acid can be achieved through various routes, often starting from materials like dimethyl terephthalate (B1205515) or ethyl 4-oxocyclohexane-1-carboxylate[6]. These processes involve several key chemical intermediates, such as methyl 4-(acetamidomethyl)benzoate or 4-formylcyclohexane-1-formate[6][17][18]. The isotopically labeled atoms (¹³C and ¹⁵N) would be introduced during the synthesis of one of these precursors to produce the final labeled tranexamic acid product. The specific experimental protocol for synthesizing the labeled compound would depend on the chosen synthetic pathway and the commercial availability of the necessary labeled starting materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Tranexamic Acid [webbook.nist.gov]

- 3. asahikasei-fc.jp [asahikasei-fc.jp]

- 4. Tranexamic Acid | The Merck Index Online [merckindex.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Tranexamic acid | 701-54-2 [chemicalbook.com]

- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 11. Carbon-13 - Wikipedia [en.wikipedia.org]

- 12. Isotope data for carbon-13 in the Periodic Table [periodictable.com]

- 13. Carbon-13 - isotopic data and properties [chemlin.org]

- 14. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 15. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 16. Isotope data for nitrogen-15 in the Periodic Table [periodictable.com]

- 17. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]

- 18. CN114181077B - Method for synthesizing tranexamic acid - Google Patents [patents.google.com]

A Technical Guide to Tranexamic Acid-13C2,15N Intermediate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopically labeled intermediate, Tranexamic Acid-13C2,15N. It is intended to serve as a comprehensive resource for researchers and scientists engaged in drug development, pharmacokinetic studies, and advanced analytical methodologies. This document details the compound's identification, its role in quantitative analysis, relevant experimental protocols, and the biochemical pathways of its parent compound, tranexamic acid.

Compound Identification and Properties

Tranexamic Acid-13C2,15N is a stable, isotopically labeled version of tranexamic acid, a synthetic analog of the amino acid lysine (B10760008). The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of tranexamic acid in biological matrices.[1][2][3]

| Property | Value | Reference |

| Chemical Name | trans-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N | [4] |

| CAS Number | 1292837-95-6 | [4] |

| Unlabeled CAS | 1197-18-8 | [1] |

| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂ | [4] |

| Molecular Weight | 160.19 g/mol | [1][4] |

| Applications | Internal standard for NMR, GC-MS, or LC-MS analysis; Tracer | [1][2][3] |

Mechanism of Action of Tranexamic Acid

Tranexamic acid functions as an antifibrinolytic agent.[1] Its primary mechanism involves the competitive and reversible blockade of lysine binding sites on plasminogen. This action prevents plasminogen from converting to plasmin, the enzyme responsible for degrading fibrin (B1330869) clots. By inhibiting fibrinolysis, tranexamic acid helps to stabilize blood clots and reduce bleeding.[5] This mechanism is fundamental to its clinical applications in treating or preventing excessive blood loss from major trauma, surgery, and various bleeding disorders.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vivanls.com [vivanls.com]

- 5. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Tranexamic Acid-¹³C₂,¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Tranexamic Acid-¹³C₂,¹⁵N, a stable isotope-labeled internal standard crucial for accurate bioanalytical studies. This document details the synthesis, quantitative analysis of isotopic enrichment, and the analytical methodologies used to ensure its quality for research and drug development purposes.

Introduction

Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and is used as an antifibrinolytic agent to control bleeding. In pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is paramount for achieving the highest degree of accuracy and precision in quantitative analysis by mass spectrometry. Tranexamic Acid-¹³C₂,¹⁵N serves as an ideal internal standard, as it co-elutes with the unlabeled drug but is distinguishable by its mass-to-charge ratio (m/z). The isotopic purity of this standard is a critical parameter that directly impacts the reliability of analytical data.

Synthesis of Tranexamic Acid-¹³C₂,¹⁵N

The synthesis of Tranexamic Acid-¹³C₂,¹⁵N involves the incorporation of two Carbon-13 atoms and one Nitrogen-15 atom into the tranexamic acid molecule. While specific proprietary synthesis routes may vary, a plausible and efficient pathway can be adapted from established methods for the synthesis of unlabeled tranexamic acid. The key is the introduction of the stable isotopes at strategic points in the synthetic pathway.

A potential synthetic route starts from a labeled precursor. For instance, a ¹³C-labeled terephthalic acid derivative and a ¹⁵N-labeled ammonia (B1221849) source can be utilized.

Hypothetical Synthetic Pathway

A logical workflow for the synthesis is outlined below. This diagram illustrates the key transformations required to produce the labeled compound.

Caption: Hypothetical synthetic workflow for Tranexamic Acid-¹³C₂,¹⁵N.

Experimental Protocol for Synthesis (Hypothetical)

-

Esterification: A ¹³C₂-labeled terephthalic acid is mono-esterified to protect one of the carboxylic acid groups.

-

Chlorination: The remaining carboxylic acid group is converted to an acid chloride using a suitable chlorinating agent (e.g., thionyl chloride).

-

Amination: The acid chloride is reacted with ¹⁵N-labeled ammonia (¹⁵NH₃) to form the corresponding amide.

-

Reduction: The amide and the aromatic ring are reduced. For instance, catalytic hydrogenation can be employed to reduce the benzene (B151609) ring to a cyclohexane (B81311) ring and the amide to an amine. This step often results in a mixture of cis and trans isomers.

-

Isomer Separation and Hydrolysis: The desired trans isomer is separated from the cis isomer, typically through fractional crystallization of their salts. The ester group is then hydrolyzed to yield tranexamic acid-¹³C₂,¹⁵N.

-

Purification: The final product is purified using techniques such as recrystallization or preparative chromatography to achieve high chemical purity.

Isotopic Purity Assessment

The determination of the isotopic purity of Tranexamic Acid-¹³C₂,¹⁵N is critical to confirm the level of enrichment and the absence of significant amounts of unlabeled or partially labeled species. High-resolution mass spectrometry is the primary technique for this analysis.

Quantitative Data

The isotopic purity of commercially available Tranexamic Acid-¹³C₂,¹⁵N is typically high, ensuring its suitability as an internal standard. The table below summarizes the expected quantitative data for a representative batch.

| Parameter | Specification | Method |

| Chemical Purity | >95% | HPLC |

| Isotopic Enrichment | ||

| ¹³C₂ | Typically >99 atom % | Mass Spectrometry |

| ¹⁵N | Typically >99 atom % | Mass Spectrometry |

| Unlabeled Species | <0.5% | Mass Spectrometry |

Note: The isotopic enrichment values are representative and can vary slightly between batches. A Certificate of Analysis from the supplier should always be consulted for lot-specific data.

Experimental Protocol for Isotopic Purity Determination by LC-MS

A high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) method is employed to determine the isotopic distribution of Tranexamic Acid-¹³C₂,¹⁵N.

-

Sample Preparation:

-

A stock solution of Tranexamic Acid-¹³C₂,¹⁵N is prepared in a suitable solvent (e.g., methanol/water).

-

The stock solution is diluted to an appropriate concentration for LC-MS analysis.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-200.

-

Resolution: >10,000 FWHM.

-

Data Analysis: The isotopic distribution is analyzed by extracting the ion chromatograms for the unlabeled (m/z 158.12), partially labeled, and fully labeled (m/z 161.12) species. The peak areas are used to calculate the percentage of each isotopic species.

-

Logical Workflow for Isotopic Purity Analysis

The following diagram illustrates the workflow for the determination of isotopic purity.

Caption: Workflow for the determination of isotopic purity by LC-MS.

Application in Bioanalytical Methods

Tranexamic Acid-¹³C₂,¹⁵N is primarily used as an internal standard in the quantification of tranexamic acid in biological matrices such as plasma, serum, and urine. Its use is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results.

Signaling Pathway Context

It is important to note that as a synthetic, isotopically labeled standard, Tranexamic Acid-¹³C₂,¹⁵N does not have a biological signaling pathway associated with its isotopic purity. The core relevance of its isotopic purity lies in the analytical chemistry domain, where it underpins the validity of pharmacokinetic and other quantitative studies of the active pharmaceutical ingredient.

Conclusion

The isotopic purity of Tranexamic Acid-¹³C₂,¹⁵N is a critical quality attribute that must be thoroughly characterized to ensure its suitability as an internal standard for quantitative bioanalysis. This technical guide has outlined the key aspects of its synthesis, the experimental protocols for determining its isotopic enrichment, and its application. Researchers, scientists, and drug development professionals should always refer to the supplier's Certificate of Analysis for lot-specific data to ensure the highest quality and reliability of their analytical results.

Tranexamic Acid: A Technical Overview of its Antifibrinolytic Mechanism

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tranexamic acid (TXA) is a synthetic lysine (B10760008) analogue that functions as a potent antifibrinolytic agent. Its primary mechanism of action centers on the reversible blockade of lysine-binding sites on plasminogen, which critically inhibits the enzymatic breakdown of fibrin (B1330869) clots. This action stabilizes the fibrin matrix, making TXA an effective therapy for controlling bleeding in various clinical settings, including surgery, trauma, and heavy menstrual bleeding.[1][2][3] This technical guide provides an in-depth exploration of the molecular interactions, quantitative pharmacodynamics, and key experimental methodologies used to elucidate the antifibrinolytic effects of tranexamic acid. The role of isotopically labeled variants, such as Tranexamic Acid-13C2,15N, in pharmacokinetic analysis is also addressed.

Core Mechanism of Action: Competitive Inhibition of Fibrinolysis

The human fibrinolytic system is a crucial physiological process that dissolves fibrin clots, ensuring blood vessel patency after tissue repair. The primary enzyme responsible for this is plasmin, which is converted from its inactive zymogen form, plasminogen, by tissue plasminogen activator (t-PA) or urokinase plasminogen activator (uPA).[2][4]

Tranexamic acid exerts its effect by acting as a competitive antagonist at the lysine-binding sites (LBS) within the kringle domains of plasminogen.[1][5] These sites are essential for plasminogen to bind to fibrin, a necessary step for its efficient activation to plasmin.[6][7] By occupying these LBS, tranexamic acid effectively prevents plasminogen from associating with the fibrin clot, thereby inhibiting its conversion to plasmin and halting the fibrinolytic cascade.[2][3][8] This preserves the integrity of the fibrin clot, reduces bleeding, and promotes hemostasis.[8][9]

While its primary action is on plasminogen, tranexamic acid has also been shown to directly inhibit the active site of urokinase plasminogen activator (uPA) with high specificity, further contributing to its antifibrinolytic effect.[5][9]

References

- 1. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 3. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elements of the fibrinolytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Cell surface functionalization with lysine ligand-containing copolymers for fibrinolytic activity - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00737E [pubs.rsc.org]

- 8. droracle.ai [droracle.ai]

- 9. Tranexamic acid - Wikipedia [en.wikipedia.org]

Commercial Suppliers and Technical Applications of Labeled Tranexamic Acid: A Guide for Researchers

For researchers, scientists, and drug development professionals, isotopically labeled compounds are indispensable tools for a profound understanding of drug mechanisms, pharmacokinetics, and metabolism. This technical guide provides an in-depth overview of the commercial availability of labeled tranexamic acid, a synthetic lysine (B10760008) analog with significant clinical applications in treating or preventing excessive blood loss. Furthermore, this document outlines key experimental protocols and visualizes associated pathways to facilitate its application in a research setting.

Commercial Availability of Labeled Tranexamic Acid

A variety of isotopically labeled tranexamic acid derivatives are commercially available, primarily for use as internal standards in quantitative bioanalysis or as tracers in metabolic studies. The most common stable isotopes used for labeling tranexamic acid are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). Below is a summary of offerings from prominent suppliers.

| Supplier | Labeled Tranexamic Acid Variant | CAS Number | Molecular Formula | Additional Information |

| Acanthus Research | Tranexamic Acid ¹³C₂,¹⁵N | 1292837-95-6 | C₆¹³C₂H₁₅¹⁵NO₂ | Provided as a stable isotope-labeled reference standard.[1] |

| MedChemExpress | Tranexamic acid-¹³C₂,¹⁵N | 1292837-95-6 | C₆¹³C₂H₁₅¹⁵NO₂ | Labeled tranexamic acid for use as a tracer or internal standard in NMR, GC-MS, or LC-MS.[2][3] Also offer Tranexamic acid-d₂.[4] |

| Simson Pharma Limited | Tranexamic Acid-¹³C₂-¹⁵N | 1292837-95-6 | C₆¹³C₂H₁₅¹⁵NO₂ | Available via custom synthesis and is accompanied by a Certificate of Analysis. |

| RXN Chemicals | Tranexamic Acid EP Impurity A-¹³C₄-¹⁵N | Not specified | C₁₂¹³C₄H₂₇¹⁵NO₄ | A high-purity pharmaceutical impurity standard.[5] |

| Clearsynth | Tranexamic Acid ¹³C₂ ¹⁵N | 1292837-95-6 | C₆¹³C₂H₁₅¹⁵NO₂ | Labeled for research purposes.[6] |

| US Biological | Tranexamic Acid, 99+% USP | 1197-18-8 (unlabeled) | C₈H₁₅NO₂ | While primarily supplying unlabeled tranexamic acid, they are a key source for the parent compound.[7] |

Experimental Protocols

Labeled tranexamic acid is a critical reagent in several analytical and research applications. The following sections detail methodologies for its use as an internal standard in pharmacokinetic studies and in plasminogen binding assays.

Quantification of Tranexamic Acid in Human Plasma using LC-MS/MS with a Labeled Internal Standard

This protocol is adapted from methodologies described in pharmacokinetic studies of tranexamic acid.[8][9] Isotopically labeled tranexamic acid (e.g., Tranexamic Acid-¹³C₂,¹⁵N) is the ideal internal standard (IS) as it co-elutes with the analyte and experiences similar matrix effects during ionization, ensuring high accuracy and precision.

1. Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Tranexamic Acid-¹³C₂,¹⁵N in methanol).

-

Precipitate proteins by adding 300 µL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tranexamic Acid: Monitor the precursor to product ion transition (e.g., m/z 158.1 → 113.1).

-

Tranexamic Acid-¹³C₂,¹⁵N (IS): Monitor the corresponding shifted transition (e.g., m/z 161.1 → 115.1).

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

3. Data Analysis:

-

Quantify the concentration of tranexamic acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a similar biological matrix.

In Vitro Plasminogen Binding Assay

Labeled tranexamic acid can be used to study the binding kinetics and competitive inhibition at the lysine-binding sites of plasminogen. This protocol provides a general framework for such an assay.

1. Reagents and Materials:

-

Human plasminogen.

-

Labeled tranexamic acid (e.g., ¹³C₆-Tranexamic Acid).

-

Unlabeled tranexamic acid (for competition studies).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

A method for separating bound from free ligand (e.g., equilibrium dialysis, ultrafiltration, or surface plasmon resonance).

2. Experimental Procedure (using Equilibrium Dialysis):

-

Prepare a solution of human plasminogen in PBS (e.g., 1 µM).

-

Place the plasminogen solution in one chamber of an equilibrium dialysis unit.

-

In the other chamber, place a solution of labeled tranexamic acid in PBS at various concentrations.

-

For competition assays, include a fixed concentration of labeled tranexamic acid with varying concentrations of unlabeled tranexamic acid in the second chamber.

-

Allow the system to equilibrate (e.g., for 18-24 hours at 4°C with gentle agitation).

-

After equilibration, take aliquots from both chambers and determine the concentration of labeled tranexamic acid using an appropriate detection method (e.g., LC-MS/MS or scintillation counting for radiolabeled variants).

3. Data Analysis:

-

Calculate the concentration of bound and free labeled tranexamic acid at equilibrium.

-

Determine the dissociation constant (Kd) by plotting the concentration of bound ligand against the concentration of free ligand and fitting the data to a suitable binding model (e.g., a one-site binding model).

-

In competition assays, calculate the IC₅₀ of the unlabeled tranexamic acid.

Visualizations

Tranexamic Acid's Mechanism of Action in the Fibrinolytic Pathway

Tranexamic acid exerts its antifibrinolytic effect by interfering with the binding of plasminogen to fibrin, thereby inhibiting the activation of plasminogen to plasmin.

Caption: Mechanism of Tranexamic Acid in inhibiting fibrinolysis.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of tranexamic acid utilizing a labeled internal standard.

Caption: Workflow for a pharmacokinetic study of tranexamic acid.

References

- 1. Tranexamic Acid 13C2,15N - Acanthus Research [acanthusresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rxnchem.com [rxnchem.com]

- 6. clearsynth.com [clearsynth.com]

- 7. usbio.net [usbio.net]

- 8. Is tranexamic acid exposure related to blood loss in hip arthroplasty? A pharmacokinetic–pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jyoungpharm.org [jyoungpharm.org]

The Role of Stable Isotopes in Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope labeling in pharmacokinetic (PK) research. It delves into the core principles, experimental methodologies, and data analysis techniques that empower researchers to gain deeper insights into the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. The use of non-radioactive stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers a safe and powerful alternative to traditional radioisotope studies, enabling detailed investigations in both preclinical and clinical settings, including studies in vulnerable populations.[1]

Core Concepts in Stable Isotope Labeling for Pharmacokinetics

Stable isotope labeling involves the strategic incorporation of heavier, non-radioactive isotopes into a drug molecule. This substitution creates a "heavy" version of the compound that is chemically identical to the unlabeled drug but possesses a distinct mass.[2] This mass difference allows for the simultaneous administration and subsequent differentiation of the labeled and unlabeled drug and their respective metabolites using mass spectrometry (MS).[2] This unique characteristic underpins the significant advantages of this technique in pharmacokinetic studies.

The primary applications and advantages of using stable isotopes in pharmacokinetic studies include:

-

Enhanced Precision in Bioavailability and Bioequivalence Studies: By co-administering an isotopically labeled intravenous (IV) tracer with an unlabeled oral dosage form, absolute bioavailability can be determined in a single experiment, eliminating intra-subject variability that can confound traditional two-period crossover studies.[3] Similarly, in bioequivalence studies, co-administering a labeled reference formulation with an unlabeled test formulation can significantly reduce variability and, consequently, the required number of subjects.[4]

-

Elucidation of Metabolic Pathways: Tracing the metabolic fate of a drug is a cornerstone of drug development. Stable isotope-labeled compounds allow for the unambiguous identification of metabolites in complex biological matrices like plasma and urine.[2][5] The distinct isotopic signature of the metabolites confirms their origin from the administered drug.

-

Investigation of Drug-Drug Interactions: Stable isotope-labeled drugs can be used to study the effect of a co-administered drug on the pharmacokinetics of a drug already at steady-state, without altering the therapeutic regimen.[6]

-

Characterization of Pharmacokinetics at Steady State: A labeled version of a drug can be administered as a "tracer" dose to subjects who are already on a chronic regimen of the unlabeled drug. This allows for the determination of single-dose pharmacokinetics without interrupting the patient's ongoing therapy.[7]

-

Safety in Human Studies: The absence of radioactivity makes stable isotopes ideal for use in human clinical trials, including those involving children and pregnant women, where the use of radioisotopes is ethically restricted.[8]

Experimental Design and Protocols

A meticulously planned experimental design is crucial for the success of a pharmacokinetic study employing stable isotopes. This section outlines a generalized protocol for an in vivo study in a preclinical rodent model, which can be adapted for clinical studies.

Synthesis of the Stable Isotope-Labeled Drug

The initial and critical step is the chemical synthesis of the drug molecule incorporating one or more stable isotopes. The choice of isotope (e.g., ¹³C, ²H) and the position of labeling are important considerations. For instance, deuterium labeling can sometimes lead to chromatographic separation from the unlabeled analyte, an effect that is less common with ¹³C labeling.[9][10] The labeled internal standard should ideally have a mass shift of at least 3 Da from its unlabeled counterpart to avoid mass spectral overlap.[11]

Animal Preparation and Dosing

-

Acclimatization: Animals, typically rats or mice in preclinical studies, should be acclimatized to the housing conditions for a specified period before the study.

-

Fasting: It is common practice to fast the animals overnight (e.g., 12-18 hours) prior to dosing to reduce variability in drug absorption. Water should be provided ad libitum.[2]

-

Dosing: The stable isotope-labeled drug is formulated in a suitable vehicle for administration. For oral studies, the formulation is often administered via oral gavage. For intravenous studies, it is administered via a suitable vein (e.g., tail vein). In studies comparing oral and intravenous routes, the unlabeled drug might be given orally and the labeled drug intravenously. The dose of the enriched compound is typically kept low, often no more than 10% of the dose of the unlabeled product, to minimize any potential for isotopic effects on pharmacokinetics.[4]

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. Common time points include pre-dose (0), and multiple points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Sample Handling: Blood samples are typically collected into tubes containing an anticoagulant (e.g., EDTA, heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.[12]

-

Urine and Feces Collection: For mass balance and metabolite profiling studies, urine and feces are collected over specified intervals using metabolic cages.

Sample Preparation for Mass Spectrometry Analysis

The goal of sample preparation is to extract the analytes of interest (labeled and unlabeled drug and metabolites) from the biological matrix and remove interfering substances. A typical protocol for plasma samples is as follows:

-

Thawing and Homogenization: Frozen plasma samples are thawed on ice.

-

Addition of Internal Standard: A known amount of a stable isotope-labeled internal standard (often a different isotopologue of the analyte) is added to each plasma sample. This is crucial for accurate quantification as it corrects for variability during sample processing and analysis.[1]

-

Protein Precipitation: A protein precipitation solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins.[1]

-

Centrifugation: The samples are centrifuged at high speed to pellet the precipitated proteins.[2]

-